

# Application Notes: C8-Ceramide as a Potential Therapeutic Target

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## Compound of Interest

Compound Name: Ceramide 8

Cat. No.: B12760159

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Ceramides are a class of sphingolipids that function as critical signaling molecules in a variety of cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis.[1][2] Dysregulation of ceramide metabolism has been implicated in numerous diseases, including cancer, making it an attractive area for therapeutic intervention.[2]

Endogenous long-chain ceramides have limited membrane permeability, which restricts their direct use as therapeutic agents.[3][4] To overcome this, synthetic, cell-permeable, short-chain analogs such as N-octanoyl-sphingosine (C8-Ceramide) have been developed. C8-Ceramide effectively mimics the biological activities of natural ceramides, acting as a potent pro-apoptotic and anti-proliferative agent in numerous cancer cell lines.[5][6] Its ability to modulate key signaling pathways provides a strong rationale for its investigation as a potential therapeutic agent.[5] This document provides an overview of C8-Ceramide's mechanism of action, quantitative data on its efficacy, and detailed protocols for its study.

## Quantitative Data Summary

The anti-proliferative activity of C8-Ceramide is cell-type dependent. The following table summarizes the 50% inhibitory concentration (IC50) values observed in various human cancer cell lines.

Cell Line	Cancer Type	IC50 ( $\mu$ M)	Incubation Time (hours)
H1299	Non-Small-Cell Lung Cancer	22.9	24
HepG2	Hepatocellular Carcinoma	~5 (liposomal)	48
MDA-MB-231	Breast Cancer	11.3	Not Specified
MCF-7 (TNF $\alpha$ -resistant)	Breast Cancer	32.9	Not Specified
MCF-7 (TNF $\alpha$ -sensitive)	Breast Cancer	37.7	Not Specified
NCI/ADR-RES	Breast Cancer	86.9	Not Specified

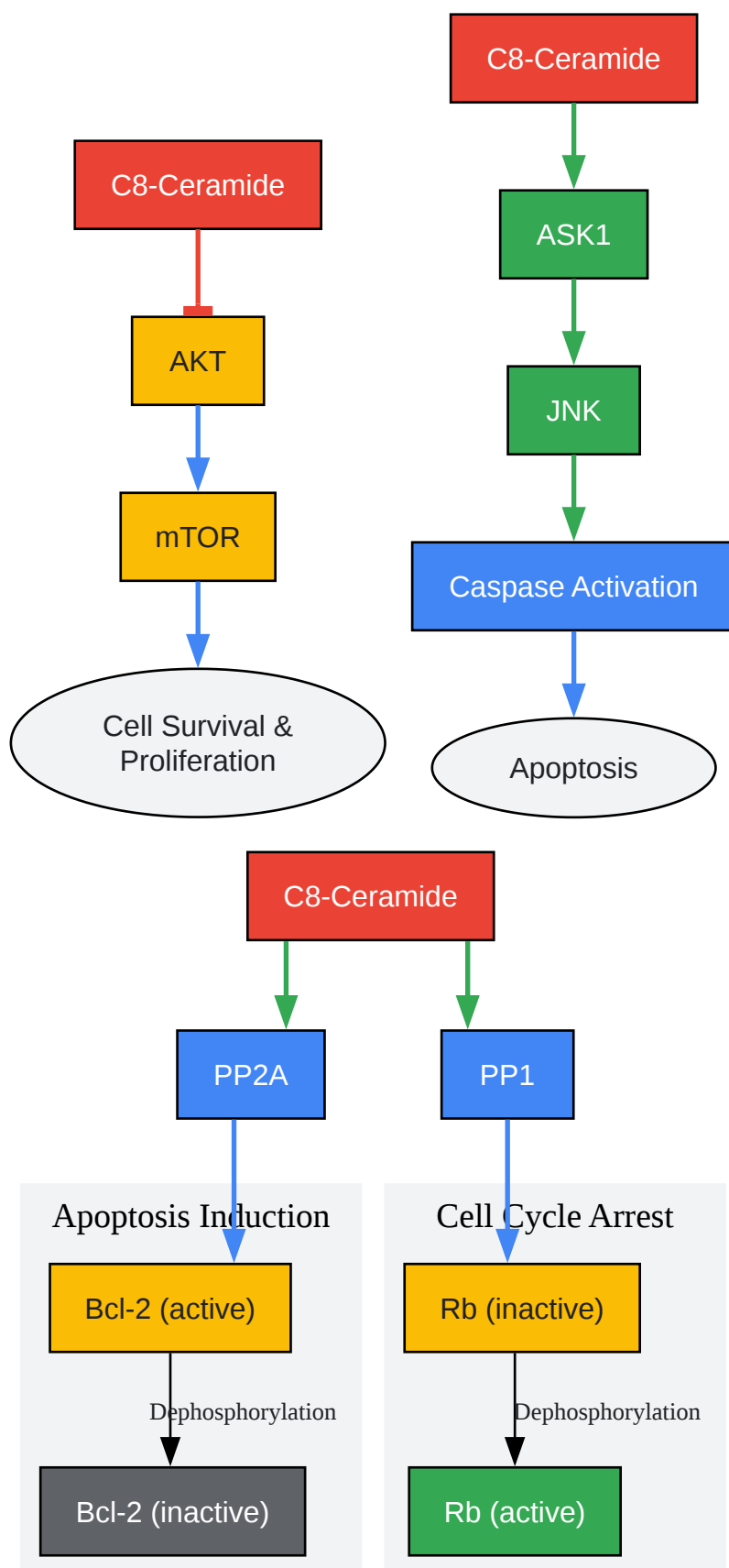
Table 1: IC50 Values of C8-Ceramide in Various Cancer Cell Lines.[\[5\]](#)[\[7\]](#)

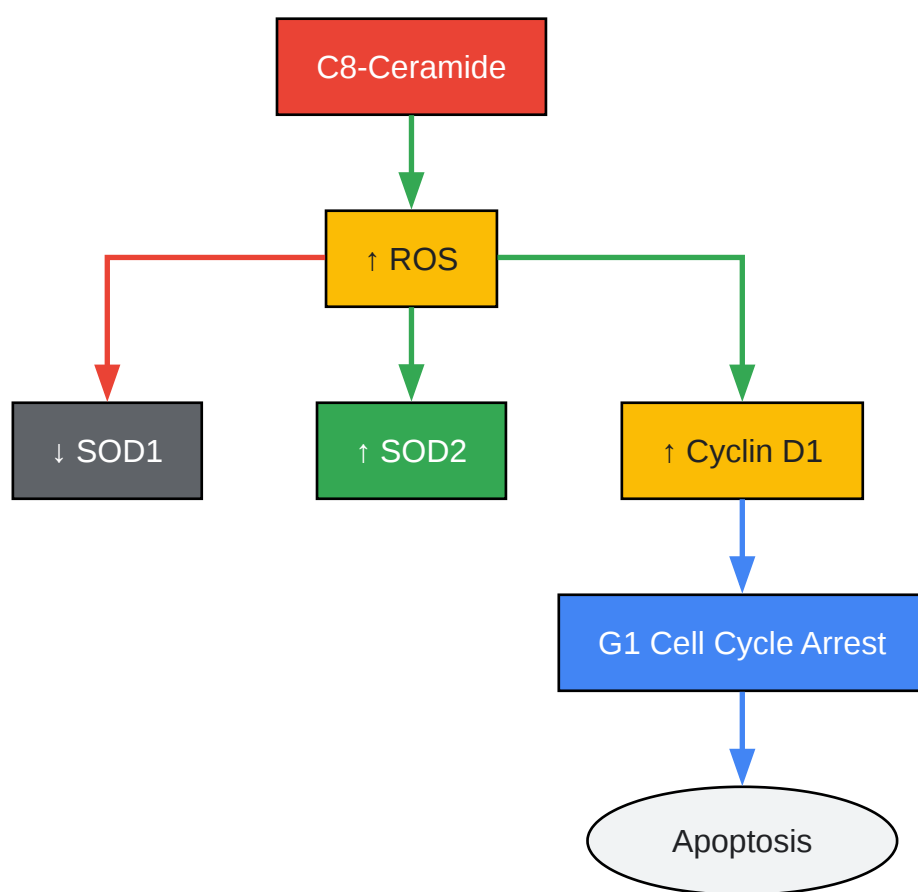
## Key Signaling Pathways and Mechanisms of Action

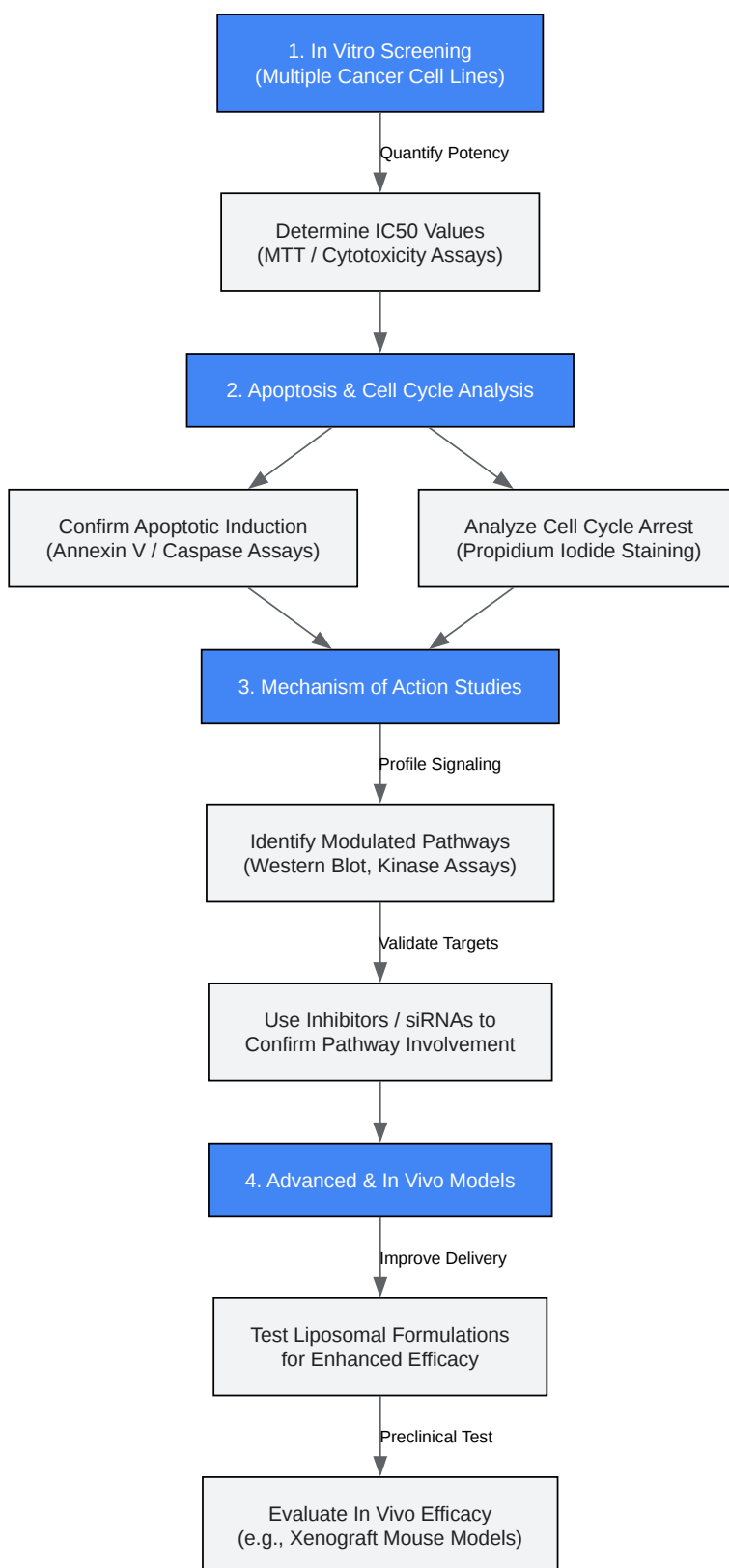
C8-Ceramide exerts its anti-cancer effects by modulating several critical signaling cascades that control cell survival and death.

### Inhibition of the PI3K/AKT/mTOR Survival Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and growth, and it is frequently overactivated in cancer.[\[5\]](#) C8-Ceramide has been shown to inhibit the activation of AKT and its downstream target mTOR.[\[5\]](#)[\[8\]](#) By suppressing this pro-survival pathway, C8-Ceramide shifts the cellular balance towards apoptosis.[\[5\]](#) Restoring AKT activation has been shown to alleviate the cytotoxic effects of C8-Ceramide, confirming the importance of this inhibitory mechanism.[\[5\]](#)[\[8\]](#)







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